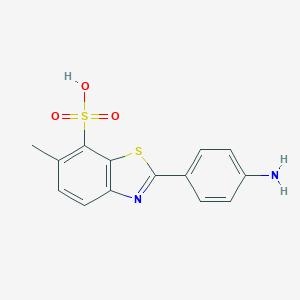

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZUHYIHYBDNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024501 | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(4-aminophenyl)-6-methylbenzothiazole sulfonic acid is a brownish-yellow powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

130-17-6 | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Aminophenyl)-6-methyl-7-benzothiazolesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 130-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-BENZOTHIAZOLESULFONIC ACID, 2-(P-AMINOPHENYL)-6-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZPZ8EA7RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19798 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Foreword: A Senior Application Scientist's Perspective

The synthesis of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a compound more commonly known in the industry as Dehydrothio-p-toluidine sulfonic acid (DTPTSA), is a foundational process in the production of various azo dyes.[1] Its molecular architecture, featuring a reactive primary amine and a water-solubilizing sulfonic acid group on a rigid benzothiazole backbone, makes it a critical intermediate for creating dyes with vibrant colors and good lightfastness for textiles, leather, and paper.[1][2][3]

This guide moves beyond a simple recitation of steps. It is designed to provide researchers and process chemists with a deeper understanding of the causality behind the established synthesis pathway. We will explore the critical parameters, the rationale for their selection, and the self-validating nature of the protocols that ensure a high-quality final product. The synthesis is classically a two-stage process: the formation of the benzothiazole core, followed by its regioselective sulfonation. Each stage presents unique challenges and requires precise control to maximize yield and purity.

The Strategic Synthesis Pathway: A Two-Act Play

The most industrially viable and well-documented route to DTPTSA involves two primary transformations:

-

Act I: The Jacobson-Type Condensation. The synthesis of the core heterocyclic structure, 2-(4-aminophenyl)-6-methylbenzothiazole, colloquially named Dehydrothio-p-toluidine. This is achieved through the high-temperature fusion of p-toluidine and elemental sulfur.[4][5][6][7]

-

Act II: Electrophilic Aromatic Sulfonation. The introduction of the sulfonic acid (-SO₃H) group onto the benzothiazole ring system. This step imparts the necessary water solubility for its application as a dye intermediate.[5][6]

This sequential approach allows for the controlled construction of the molecular scaffold first, followed by functionalization, which is a common and effective strategy in complex organic synthesis.

Caption: Overall two-step synthesis workflow for DTPTSA.

Experimental Protocol: Dehydrothio-p-toluidine Synthesis (Step 1)

The formation of the Dehydrothio-p-toluidine intermediate is a robust but demanding reaction, requiring high temperatures to drive the complex condensation and cyclization process.

Underlying Chemistry and Rationale

This reaction involves melting p-toluidine with sulfur, where one molecule of p-toluidine provides the aniline component and the other provides the methyl group that will ultimately form the thiazole ring with the sulfur atom.[7] The process operates under elevated temperatures (180-450°C) and often at high pressure.[4][8]

-

Causality of High Temperature: The high thermal energy is essential to break C-H bonds on the methyl group of p-toluidine and to facilitate the reaction with elemental sulfur, which involves multiple intermediates. The reaction is typically sluggish at lower temperatures.

-

Role of Reactant Ratio: An excess of p-toluidine is often used, acting as both a reactant and a solvent for the elemental sulfur, ensuring a homogenous reaction mixture.[4]

-

Pressure Considerations: Conducting the reaction under pressure (at least 28 atmospheres) can increase the reaction rate and improve the yield by keeping the reactants in the liquid phase at temperatures above their atmospheric boiling points.[4][8]

Detailed Step-by-Step Protocol

This protocol is a synthesis of methodologies described in the literature, particularly in process patents.[4][7]

-

Reactant Preparation: A mixture of p-toluidine and elemental sulfur is prepared. The molar ratio can range from 5 to 15 moles of p-toluidine per 4 gram-atoms of sulfur.[4] For improved yield, the sulfur is often pre-dissolved in molten p-toluidine at a temperature of 150-160°C.[4]

-

Reaction Execution: The reactant mixture is charged into a high-pressure reactor. The temperature is raised to between 300°C and 450°C, with pressures reaching 30 to 150 atmospheres.[4] The reaction is maintained for a short duration, typically between 1 and 20 minutes, under these conditions.[4]

-

Work-up and Purification: a. Following the reaction, the crude mixture is cooled. b. Excess unreacted p-toluidine is removed by vacuum distillation.[5] c. The crude Dehydrothio-p-toluidine is then purified. This is a critical step to ensure the quality of the starting material for the subsequent sulfonation. Common methods include:

Experimental Protocol: Sulfonation (Step 2)

This step functionalizes the purified Dehydrothio-p-toluidine intermediate by introducing a sulfonic acid group, which is key to its utility as a dye precursor.

Mechanistic Considerations and Regioselectivity

The sulfonation of Dehydrothio-p-toluidine is an electrophilic aromatic substitution reaction. The sulfonic acid group is directed primarily to the 7-position of the benzothiazole ring. This regioselectivity is governed by the directing effects of the existing substituents on the aromatic system. The reaction must be carefully controlled to prevent the formation of unwanted isomers or disulfonated products.[6]

-

Choice of Sulfonating Agent: The strength of the sulfonating agent is a critical parameter. Common agents include concentrated sulfuric acid, oleum (fuming sulfuric acid, H₂SO₄·xSO₃), or pure sulfur trioxide (SO₃).[9] Oleum is often preferred as it provides a higher concentration of the active electrophile, SO₃, leading to a more efficient reaction.[9]

-

Temperature Control: This reaction is highly exothermic. Low temperatures (typically 0-10°C) are crucial to control the reaction rate, minimize side-product formation, and prevent degradation of the substrate.[9]

Comparative Analysis of Sulfonation Conditions

Data from patent literature highlights how varying conditions can impact the final yield.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Sulfonation Agent | H₂SO₄ | Oleum | SO₃ |

| Sulfonation Temp. | 10°C | 5°C | 0°C |

| Reaction Time | 1.8 h | 2 h | 2.2 h |

| Final Yield | 48% | 52% | 50% |

| (Data synthesized from Patent CN105017797A as cited in Benchchem)[9] |

As the table shows, using oleum at 5°C provides a marginally higher yield, demonstrating the delicate balance between reagent reactivity and reaction conditions.[9]

Detailed Step-by-Step Protocol

-

Reactor Setup: The purified Dehydrothio-p-toluidine is charged into a glass-lined reactor equipped with robust cooling and agitation.

-

Sulfonation: The sulfonating agent (e.g., 20% oleum) is added slowly and controllably to the substrate while maintaining the internal temperature at 5-10°C.

-

Reaction Monitoring: The reaction is allowed to proceed for approximately 2-3 hours. Progress can be monitored by techniques like HPLC to ensure the complete consumption of the starting material.

-

Quenching and Isolation: The reaction mixture is carefully quenched by slowly adding it to a stirred vessel containing ice and water. This precipitates the sulfonic acid product, which is generally insoluble in the acidic aqueous medium.[1]

-

Filtration and Drying: The precipitated solid is collected by filtration, washed with cold water to remove residual acid, and then dried to yield the final product, 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, typically as a brownish-yellow powder.[1][8][10]

Analytical Validation and Quality Control

Ensuring the purity and identity of the final product is paramount. A self-validating protocol incorporates rigorous analytical checks.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify any isomeric impurities. A typical method would use a C18 column with a gradient of 0.1% formic acid in water and acetonitrile.[9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be observed at m/z 335.[9]

-

Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. In a solvent like DMSO-d₆, characteristic signals for the aromatic protons (δ 7.2–8.1 ppm) and the methyl singlet (δ 2.4 ppm) would be expected.[9]

Caption: A typical quality control workflow for product validation.

Conclusion

The synthesis of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a classic example of industrial organic synthesis, balancing harsh reaction conditions with the need for a high-purity final product. Success hinges on a thorough understanding of the reaction mechanisms and meticulous control over key parameters such as temperature, pressure, and reagent stoichiometry. By following the detailed, causally-explained protocols and implementing a robust analytical validation framework, researchers and drug development professionals can reliably produce this vital chemical intermediate for a wide range of applications, from dye chemistry to potential pharmaceutical development.[8][9]

References

- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. Smolecule.

- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6. Benchchem.

- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. EvitaChem.

- 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-.

- Dehydrothio-p-toluidinesulfonic acid azo-hexahydro-4,6-dioxopyrimidineurea or cyanamide direct dyes for paper.

- Dehydrothio-p-toluidine Sulfonic Acid (DTPTSA). Shanghai Honovo Chemical Co., Ltd..

- Characterization of Sulfonic Acid Isomers of Dehydrothio-p-toluidine. Taylor & Francis Online.

- Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.

- Method of purification and isolation of dehydrothio-p-toluidine.

- A kind of preparation technology of dehydrothiop-toluidine.

Sources

- 1. Buy 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 [smolecule.com]

- 2. US3862116A - Dehydrothio-p-toluidinesulfonic acid azo-hexahydro-4,6-dioxopyrimidineurea or cyanamide direct dyes for paper - Google Patents [patents.google.com]

- 3. Dehydrothio-p-toluidine Sulfonic Acid (DTPTSA)|130-17-6--Honovo Chemical Co.,Ltd. [honovochem.com]

- 4. US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole - Google Patents [patents.google.com]

- 5. CS212135B1 - Method of purification and isolation of dehydrothio-p-toluidine - Google Patents [patents.google.com]

- 6. Characterization of Sulfonic Acid Isomers of Dehydrothio-p-toluidine [opg.optica.org]

- 7. CN116283825A - A kind of preparation technology of dehydrothiop-toluidine - Google Patents [patents.google.com]

- 8. Buy 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (EVT-460199) | 130-17-6 [evitachem.com]

- 9. 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 | Benchchem [benchchem.com]

- 10. 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl- | C14H12N2O3S2 | CID 174223 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS: 130-17-6)

This guide provides a comprehensive technical overview of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a versatile heterocyclic compound with significant applications spanning industrial dye synthesis to advanced biomedical research. Known by several synonyms, including Dehydrothio-p-toluidine sulfonic acid, this molecule's unique structure, combining a benzothiazole core with reactive amino and sulfonic acid groups, underpins its diverse functionality.[1] We will explore its fundamental properties, synthesis pathways, and key applications, offering field-proven insights for researchers and development professionals.

Core Molecular Profile and Physicochemical Properties

The compound is a brownish-yellow crystalline powder.[1][2][3][4] Its structure is foundational to its utility; the benzothiazole framework is a privileged scaffold in medicinal chemistry, the aromatic amine group is a key precursor for diazotization reactions (crucial for dye synthesis), and the sulfonic acid group confers aqueous solubility, a vital property for biological and many industrial applications.[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 130-17-6 | [3][5][6] |

| Molecular Formula | C₁₄H₁₂N₂O₃S₂ | [2][7][8] |

| Molecular Weight | 320.39 g/mol | [5][7][8] |

| Appearance | Brownish-yellow powder | [1][2][3] |

| Melting Point | >300 °C | [3][4] |

| Water Solubility | Insoluble to very low (<0.1 g/100 mL at 22 °C) | [1][3][4] |

| Solubility | Soluble in alkaline solutions, DMSO, Acetonitrile | [6][9] |

| pKa (Predicted) | -0.28 ± 0.40 | [3] |

Synthesis and Manufacturing Insights

The industrial synthesis of the un-sulfonated precursor, 2-(4-aminophenyl)-6-methyl-benzothiazole (Dehydrothio-p-toluidine), is typically achieved by heating p-toluidine and sulfur at elevated temperatures (300-450°C) and pressures (at least 28 atm).[2][10] This reaction is a classic example of forming the thiazole ring through condensation and cyclization. The high temperature and pressure are necessary to overcome the activation energy for the multiple bond-forming steps involved in constructing the heterocyclic system.

The subsequent introduction of the sulfonic acid group at the 7-position is a critical step, typically achieved through sulfonation. The choice of sulfonating agent and reaction conditions significantly impacts the final yield and purity.

General Synthesis Workflow

Caption: Generalized two-step synthesis pathway.

Patent literature reveals that varying the sulfonating agent and temperature can optimize yield. For instance, using oleum at 5°C has been shown to achieve a higher yield (52%) compared to sulfuric acid or sulfur trioxide at other temperatures, demonstrating the delicate balance required to achieve efficient and regioselective sulfonation without promoting side reactions.[11]

Applications in Drug Development and Biological Research

While its origins are in the dye industry, the benzothiazole scaffold has emerged as a potent pharmacophore. Analogues of 2-(4-aminophenyl)benzothiazole, in particular, have demonstrated highly selective and potent antitumor activity.[12][13]

Mechanism of Antitumor Action

The primary mechanism of action for this class of compounds is linked to metabolic activation by the cytochrome P450 enzyme, CYP1A1.[2][12]

-

AhR Agonism: The benzothiazole compound acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[12]

-

CYP1A1 Induction: Binding to AhR induces the expression of CYP1A1.[12]

-

Metabolic Activation: CYP1A1 biotransforms the benzothiazole into electrophilic reactive species.[2][12]

-

DNA Adduct Formation: These reactive metabolites form adducts with cellular DNA.[12]

-

Apoptosis: The resulting DNA damage triggers the apoptotic machinery, leading to selective cancer cell death.[12]

This unique mechanism of action distinguishes it from many clinically used chemotherapeutic agents.[12][13] Research has confirmed potent, nanomolar-range growth inhibition in various human cancer cell lines, including breast, ovarian, colon, and renal tumors.[12][14]

Proposed Antitumor Signaling Pathway

Caption: Metabolic activation pathway leading to apoptosis.

Other Biological Applications

-

Fluorescent Probes: The compound has inherent fluorescence properties, with an excitation wavelength around 410 nm and emission near 550 nm, similar to Primuline.[1] This has led to its early use as a fluorochrome in biochemical labs for microscopy and tissue analysis.[1] Its sulfonic acid group enhances water solubility, making it suitable for use in aqueous biological systems.[1]

-

Antimicrobial Activity: Derivatives of this compound have shown promising antimicrobial properties against various pathogens, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11]

Applications in Analytical Chemistry

The reactive functional groups of this molecule make it a useful reagent in analytical chemistry.[1][2]

-

Spectrophotometry: It serves as a chromogenic reagent for the determination of metal ions. It forms distinctively colored complexes with metals like copper (blue) and lead (yellow), allowing for their quantification in solution using UV-visible spectrophotometry.[11]

-

Complexing Agent: The ability to chelate metal ions makes it a candidate for use in various analytical techniques for the detection and determination of metals in environmental and biological samples.[1]

Experimental Protocol: Spectrophotometric Determination of Cu(II)

This protocol outlines a self-validating system for quantifying copper ions in an aqueous sample. The causality is clear: the intensity of the blue color formed is directly proportional to the concentration of copper, following the Beer-Lambert law.

1. Principle: 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid forms a stable, blue-colored complex with Copper (II) ions in a buffered solution. The absorbance of this complex is measured at its maximum wavelength (λ_max) and compared against a calibration curve prepared from known standards.

2. Reagents and Materials:

-

Stock Copper (II) solution (1000 mg/L)

-

Working Copper (II) standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/L)

-

0.1% (w/v) solution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in deionized water (adjust pH to dissolve if necessary).

-

Buffer solution (e.g., Acetate buffer, pH 5.0)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3. Step-by-Step Methodology:

-

Wavelength Scan: Prepare a mid-range standard (e.g., 1.0 mg/L Cu(II)). Add 1 mL of the reagent solution and 1 mL of buffer to 10 mL of the standard. Scan the absorbance from 400-800 nm to determine the λ_max of the blue complex.

-

Calibration Curve Preparation:

-

Pipette 10 mL of each working standard (0.1 to 2.0 mg/L) and a blank (deionized water) into separate labeled test tubes.

-

To each tube, add 1 mL of the buffer solution.

-

To each tube, add 1 mL of the 0.1% reagent solution.

-

Mix thoroughly and allow the color to develop for 15 minutes at room temperature.

-

-

Measurement:

-

Set the spectrophotometer to the predetermined λ_max.

-

Zero the instrument using the prepared blank solution.

-

Measure the absorbance of each standard.

-

-

Sample Analysis:

-

Prepare the unknown sample by taking 10 mL and treating it with buffer and reagent in the same manner as the standards.

-

Measure its absorbance.

-

-

Data Analysis:

-

Plot a graph of Absorbance vs. Concentration (mg/L) for the standards.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 indicates a valid calibration.

-

Use the equation to calculate the concentration of Cu(II) in the unknown sample from its measured absorbance.

-

Workflow for Copper Determination

Caption: Analytical workflow for metal ion quantification.

Safety and Handling

As a laboratory chemical, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid requires careful handling.

-

Hazards: The compound is classified as an irritant to the eyes, skin, and respiratory system.[3][7] It may be harmful if swallowed, inhaled, or absorbed through the skin.[7] When heated to decomposition, it can emit toxic fumes of sulfur and nitrogen oxides (SOx, NOx).[1][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7] If handling the powder, use a fume hood or ensure adequate ventilation to avoid inhaling dust.[7]

-

First Aid:

Conclusion

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a molecule of significant dual utility. Its foundational role as a dye intermediate is complemented by its emergence as a highly promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents with a distinct mechanism of action. Its utility in analytical and biological sciences as a fluorescent probe and chelating agent further underscores its versatility. For researchers, this compound represents a rich platform for further exploration, from synthesizing new dye structures to designing next-generation targeted cancer therapies.

References

- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid - Smolecule. (URL: )

- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid - EvitaChem. (URL: )

- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 | Benchchem. (URL: )

- SAFETY D

- 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl- | C14H12N2O3S2 | CID - PubChem. (URL: )

- 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed. (URL: )

- 130-17-6 | CAS D

- Compound 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid - Chemdiv. (URL: )

- US3801587A - Process for the preparation of 2-(4-aminophenyl)

- 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - NIH. (URL: )

- Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC - NIH. (URL: )

- 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. (URL: )

- De-Hydro Thiopara Toluidine Sulphonic Acid - Nine Chemicals. (URL: )

- 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid - CAS-Number 130-17-6. (URL: )

Sources

- 1. Buy 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 [smolecule.com]

- 2. Buy 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (EVT-460199) | 130-17-6 [evitachem.com]

- 3. 130-17-6 | CAS DataBase [m.chemicalbook.com]

- 4. 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl- | C14H12N2O3S2 | CID 174223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 130-17-6|2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 6. De-Hydro Thiopara Toluidine Sulphonic Acid – Nine Chemicals [ninechemicals.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. Compound 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid - Chemdiv [chemdiv.com]

- 9. 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid - CAS-Number 130-17-6 - Order from Chemodex [chemodex.com]

- 10. US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole - Google Patents [patents.google.com]

- 11. 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 | Benchchem [benchchem.com]

- 12. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Among these, the 2-(4-aminophenyl)benzothiazole class has garnered significant attention for its potent and selective antitumor properties. This technical guide provides a comprehensive overview of the mechanism of action of a specific derivative, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. The document delineates the well-established molecular pathway of the parent 2-(4-aminophenyl)benzothiazole class, which involves the Aryl Hydrocarbon Receptor (AhR) and subsequent metabolic activation by Cytochrome P450 1A1 (CYP1A1). It then transitions to the distinct mechanistic profile of the sulfonated derivative, focusing on its role in the inhibition of angiogenesis and modulation of the cell cycle. This guide synthesizes current scientific understanding, presents detailed experimental protocols to investigate these mechanisms, and provides visual representations of the key signaling pathways and workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction: The Therapeutic Potential of Benzothiazoles

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.[1] This structural motif has proven to be a versatile pharmacophore, leading to the development of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The 2-(4-aminophenyl)benzothiazole series, in particular, has emerged as a class of potent and selective antineoplastic agents, demonstrating significant growth-inhibitory effects against a range of human cancer cell lines, including breast, ovarian, colon, and renal carcinomas.[3]

This guide focuses on 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a derivative characterized by the addition of a sulfonic acid group. This modification significantly alters the physicochemical properties of the parent molecule, notably increasing its water solubility.[4] While the mechanism of action for the broader 2-(4-aminophenyl)benzothiazole class is relatively well-understood, the specific molecular pathways engaged by this sulfonated analogue appear to be distinct, highlighting the critical role of chemical structure in determining biological activity.

The Canonical Mechanism of Action of 2-(4-Aminophenyl)benzothiazoles: The AhR/CYP1A1 Pathway

The primary mechanism of antitumor activity for many 2-(4-aminophenyl)benzothiazole derivatives is a multi-step process initiated by the Aryl Hydrocarbon Receptor (AhR).[5]

Aryl Hydrocarbon Receptor (AhR) Agonism

2-(4-aminophenyl)benzothiazoles act as potent agonists of the AhR, a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental xenobiotics and in various physiological processes, including cell proliferation and differentiation.[6][7] In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AhR Nuclear Translocator (ARNT).

CYP1A1 Induction and Metabolic Bioactivation

The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is CYP1A1, which encodes the Cytochrome P450 1A1 enzyme.[8] This induction of CYP1A1 is a critical step in the bioactivation of 2-(4-aminophenyl)benzothiazoles. CYP1A1 metabolizes these compounds into reactive electrophilic intermediates, such as nitrenium ions.[5]

DNA Adduct Formation and Apoptosis

These reactive metabolites can then form covalent adducts with cellular macromolecules, most notably DNA. The formation of these DNA adducts leads to DNA damage, which, if not repaired, can trigger cell cycle arrest and ultimately induce apoptosis, or programmed cell death, in sensitive cancer cells.

Mechanism of Action of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Current research suggests that 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid may exert its antitumor effects through mechanisms that are distinct from the canonical AhR/CYP1A1 pathway. The presence of the highly polar sulfonic acid group may limit its passive diffusion across the cell membrane to interact with the cytosolic AhR. Instead, evidence points towards an anti-angiogenic and cell cycle modulatory role.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Studies on glioma models have shown that 2-(4-aminophenyl)benzothiazole can inhibit tumor growth by suppressing angiogenesis.[1][2] This effect is associated with a marked reduction in the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, Flt-1 (VEGFR-1).[1] By downregulating this key signaling pathway, the compound can effectively starve tumors of the blood supply necessary for their expansion.

Modulation of the Cell Cycle

In addition to its anti-angiogenic properties, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has been shown to alter the expression of several proteins that are critical for cell cycle regulation.[1] Specifically, treatment with this compound leads to:

-

Decreased expression of pRb: The retinoblastoma protein (pRb) is a tumor suppressor that controls the G1/S checkpoint of the cell cycle. Its decreased expression can lead to cell cycle arrest.

-

Enhanced expression of Cyclin D1 and p53: Cyclin D1 is a key regulator of G1 phase progression, while p53 is a critical tumor suppressor that can induce cell cycle arrest or apoptosis in response to cellular stress. The upregulation of these proteins suggests a complex interplay in the cellular response to the compound, ultimately leading to an inhibition of proliferation.[1]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., U251 or C6 glioma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Cell Cycle and Angiogenesis Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in the cell cycle and angiogenesis pathways.

Protocol:

-

Protein Extraction: Treat cells with the compound at its IC50 concentration for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against VEGF, Flt-1, pRb, Cyclin D1, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities relative to the loading control.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of the compound to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

-

Matrix Coating: Coat the wells of a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the gel at a density of 1.5-3 x 10^4 cells per well.

-

Compound Treatment: Treat the cells with various concentrations of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

-

Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Imaging: Visualize and photograph the tube-like structures using a light microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Sources

- 1. Buy 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 [chemicalbook.com]

- 4. The impact of chemotherapeutic drugs on the CYP1A1-catalysed metabolism of the environmental carcinogen benzo[a]pyrene: Effects in human colorectal HCT116 TP53(+/+), TP53(+/−) and TP53(−/−) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Benzothiazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The benzothiazole scaffold, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of benzothiazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties. This guide emphasizes the causality behind experimental design and the self-validating nature of the described protocols, providing a robust framework for the evaluation and development of novel benzothiazole-based therapeutics.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, formed by the fusion of a benzene ring and a thiazole ring, is a versatile pharmacophore. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding, hydrophobic, and π-stacking interactions, allow for extensive chemical modifications at various positions. This chemical tractability has enabled the generation of vast libraries of derivatives with fine-tuned biological activities, making it a "privileged structure" in the pursuit of novel therapeutic agents.[1][2]

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Benzothiazole derivatives have emerged as potent anticancer agents, exhibiting activity against a wide range of cancer cell lines through diverse mechanisms of action.[1][2] Their multifaceted approach to combating cancer involves inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.

Mechanistic Insights into Anticancer Action

A significant mechanism of action for many anticancer benzothiazoles is the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.

-

Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes like carbonic anhydrases, which are overexpressed in hypoxic tumors and contribute to their survival.[1]

-

Signaling Pathway Modulation: Benzothiazoles have been shown to modulate crucial signaling pathways, including:

-

NF-κB Pathway: By inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, these compounds can suppress inflammation-driven cancer progression and induce apoptosis.[3][4]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Benzothiazole derivatives can interfere with this pathway, leading to cell cycle arrest and apoptosis.

-

Quantitative Assessment of Anticancer Potency

The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Substituted Benzothiazole (Compound A - nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [3] |

| 2-Substituted Benzothiazole (Compound B - fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [3] |

| Phenylacetamide Benzothiazole (4l) | Pancreatic & Paraganglioma Cancer Cells | Low micromolar | [5] |

| Semicarbazone Benzothiazole (Indole-based) | HT29 (Colon) | 0.015 | [2] |

| Chlorophenyl Oxothiazolidine Benzothiazole | HeLa (Cervical) | 9.76 | [2] |

| Carbohydrazide Benzothiazole | PC-3 (Prostate) | 19.9 µg/mL | [2] |

| Carbohydrazide Benzothiazole | LNCaP (Prostate) | 11.2 µg/mL | [2] |

Experimental Workflow: Evaluating Anticancer Activity

A robust and reliable method for determining the cytotoxic effects of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a key anticancer mechanism of some benzothiazole derivatives. The following diagram illustrates the canonical NF-κB signaling cascade.

Caption: Inhibition of the IKK complex by benzothiazole derivatives prevents NF-κB translocation.

Antimicrobial Activity: A Broad Spectrum of Action

Benzothiazole derivatives exhibit significant activity against a wide range of pathogenic microbes, including bacteria and fungi. Their antimicrobial efficacy often stems from the inhibition of essential microbial enzymes.

Mechanism of Antimicrobial Action: Targeting Dihydropteroate Synthase (DHPS)

A key target for the antibacterial action of some benzothiazole derivatives is dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. By inhibiting DHPS, these compounds disrupt the production of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.

Quantitative Evaluation of Antimicrobial Potency

The antimicrobial activity of benzothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Isatin-Benzothiazole Hybrid (41c) | E. coli | 3.1 | [6] |

| Isatin-Benzothiazole Hybrid (41c) | P. aeruginosa | 6.2 | [6] |

| Isatin-Benzothiazole Hybrid (41c) | B. cereus | 12.5 | [6] |

| Isatin-Benzothiazole Hybrid (41c) | S. aureus | 12.5 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Protocol 2: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the benzothiazole derivative in a 96-well microplate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several benzothiazole derivatives have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential for the treatment of epilepsy. The rationale for using models like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests lies in their predictive validity for different types of human seizures. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of absence seizures.[7]

Quantitative Assessment of Anticonvulsant Efficacy

The anticonvulsant activity is often expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the tested animals.

| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Reference |

| Compound 5i | 50.8 | 76.0 | [1][8] |

| Compound 5j | 54.8 | 52.8 | [1][8] |

Experimental Workflow: In Vivo Anticonvulsant Screening

The MES and scPTZ tests are standard in vivo assays for the preliminary screening of potential anticonvulsant drugs.

Protocol 3: Maximal Electroshock (MES) Test

-

Animal Preparation: Use adult male mice or rats.

-

Drug Administration: Administer the test compound or vehicle control intraperitoneally or orally.

-

Electroshock Application: At the time of peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension and calculate the ED50.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Test

-

Animal Preparation: Use adult male mice or rats.

-

Drug Administration: Administer the test compound or vehicle control.

-

Chemoconvulsant Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the animals for the onset of clonic seizures for a defined period (e.g., 30 minutes).

-

Data Analysis: Determine the percentage of animals protected from clonic seizures and calculate the ED50.

Anti-inflammatory and Neuroprotective Activities

The therapeutic potential of benzothiazole derivatives extends to inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Effects via COX-2 and iNOS Inhibition

Chronic inflammation is a key driver of many diseases. Benzothiazole derivatives can exert anti-inflammatory effects by inhibiting the expression and activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] This inhibition is often mediated through the suppression of the NF-κB signaling pathway.

Neuroprotection through Enzyme Inhibition

In the context of neurodegenerative diseases like Alzheimer's, benzothiazole derivatives have shown promise as multi-target-directed ligands. They can inhibit key enzymes involved in the pathophysiology of the disease, including:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[9][10][11]

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and the formation of neurotoxic byproducts.[9][11]

Quantitative Data on Enzyme Inhibition

| Compound | Target Enzyme | IC50 | Reference |

| Compound 3s | AChE | 6.7 µM | [9] |

| Compound 3s | MAO-B | 1.6 µM | [9] |

| Compound A13 | AChE | 15.26 µM | [10] |

| Compound A4 | MAO-A | 20.34 µM | [10] |

| Compound 4f | AChE | 23.4 nM | [11] |

| Compound 4f | MAO-B | 40.3 nM | [11] |

Visualizing the PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt pathway is a critical signaling cascade involved in promoting cell survival and is a target for neuroprotective benzothiazole derivatives.

Caption: Benzothiazole derivatives can modulate the PI3K/Akt pathway to promote neuronal survival.

Conclusion and Future Directions

Benzothiazole derivatives represent a highly promising and versatile class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective agents is well-documented in preclinical studies. The continued exploration of this chemical scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds significant promise for the development of novel and effective therapeutics for a multitude of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical applications.

References

- Üremiş, M. M., Üremiş, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Source details to be added].

- Amoroso, R., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937.

- [Source for multitargeted-directed ligands for Alzheimer's disease]

- [Source for new pyrazoline and benzothiazole derivatives as new acetylcholinesterase and MAO inhibitors]

- Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(38), 24867-24880.

- [Source for PI3K/Akt/mTOR signaling p

- [Source for benzothiazole deriv

- White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44(s7), 2-8.

- [Source for in vivo evaluation of novel 2-aminobenzothiazole deriv

- [Source for NF-κB signaling in inflamm

- [Source for benzothiazole deriv

- [Source for clinical predictive value of in vitro cancer models]

- [Source for clinical predictive value of in vitro cell line, human xenograft, and mouse allograft preclinical cancer models]

- [Source for synthesis and biological evaluation of novel benzothiazole derivatives as potential anticonvulsant agents]

- [Source for dual inhibitors of acetylcholinesterase and monoamine oxidase-B for the tre

- Mishra, A., et al. (2020). Synthesis, antimicrobial evaluation and molecular docking studies of novel isatin-benzothiazole hybrids. Bioorganic Chemistry, 94, 103413.

- [Source for timed pentylenetetrazol infusion test]

- [Source for anticancer and anti-inflammatory effects of benzothiazole derivatives targeting NF-κB/COX-2/iNOS in a hep

- [Source for anticancer activity of benzothiazole deriv

- [Source for timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice]

- [Source for targeting the PI3K-AKT-mTOR signaling network in cancer]

- [Source for synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease]

- [Source for synthesis, characterization, and anticancer activity of benzothiazole aniline derivatives and their platinum (II) complexes as new chemotherapy agents]

- [Source for NF-κB Signaling]

- [Source for novel benzothiazole derivatives as multitargeted-directed ligands for the tre

- Liu, D. C., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 164.

- [Source for predictive value of preclinical models for CAR-T cell therapy clinical trials]

- [Source for synthesis and antidiabetic evaluation of benzothiazole deriv

- [Source for design and development of COX-II inhibitors]

- [Source for anticonvulsant effect of drugs by MES and PTZ method]

- [Source for synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease]

- [Source for design and development of COX-II inhibitors]

- [Source for in silico and in vivo evaluation of novel 2-aminobenzothiazole deriv

- [Source for NF-κB - Wikipedia]

- [Source for quantitative pharmacological parameters ED50, TD50, and PI values in mice]

- [Source for clinical cancer models a study of the predictive value of the in vitro cell line, hurnan xeno]

- [Source for schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling p

- [Source for choosing the correct AED:

- [Source for the hallmarks of predictive oncology]

- [Source for design and development of COX-II inhibitors]

- [Source for review of benzothiazole-coumarin deriv

- [Source for PI3k/AKT/mTOR P

- [Source for design and evaluation of benzothiazole urea deriv

- [Source for NF-κB Pathway | Cell Survival P

- [Source for NF-κB signaling p

- [Source for synthesis and evaluation of some benzothiazole deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a versatile chemical compound with significant applications in research and industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, physicochemical properties, and key applications, supported by detailed protocols and mechanistic diagrams.

Chemical Identity and Nomenclature

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a complex organic molecule that is identified by a variety of names and codes across different disciplines and commercial sources. A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.

The systematic IUPAC name for this compound is 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid [1][2]. However, it is frequently referred to by several common and historical synonyms. One of the most prevalent is Dehydrothio-p-toluidine sulfonic acid [3], which reflects its synthesis from dehydrothiotoluidine. In the context of dye chemistry, it is sometimes referred to as H-acid [4], a term also used for other dye intermediates. Furthermore, it is a key component in the synthesis of certain dyes, such as Direct Yellow 59 , and may be referenced in that context[4].

A comprehensive list of identifiers is provided in the table below for cross-referencing purposes.

| Identifier Type | Value |

| IUPAC Name | 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid[1][2] |

| CAS Number | 130-17-6[1][2][5] |

| Molecular Formula | C₁₄H₁₂N₂O₃S₂[1][2][5] |

| Molecular Weight | 320.39 g/mol [3] |

| Common Synonyms | Dehydrothio-p-toluidine sulfonic acid[3], H-acid[4] |

| EINECS Number | 204-979-7[5] |

| UNII | 3ZPZ8EA7RK[2] |

| DSSTox Substance ID | DTXSID0024501[1] |

Physicochemical and Spectroscopic Properties

The utility of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in various applications is dictated by its distinct physical, chemical, and spectroscopic characteristics. It typically presents as a brownish-yellow powder[3][6].

| Property | Value |

| Appearance | Brownish-yellow powder[3][6] |

| Melting Point | >300 °C (decomposes)[1][6] |

| Solubility | Insoluble in water[4][6], soluble in alkaline solutions and some organic solvents like acetonitrile and DMSO. |

| pKa | -0.28 ± 0.40 (Predicted)[6] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Chemical shifts are observed at approximately δ 7.2–8.1 ppm (aromatic protons) and δ 2.4 ppm (methyl singlet)[1].

-

Mass Spectrometry: ESI-MS confirms a [M-H]⁻ peak at m/z 335[1].

Synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

The synthesis of this compound can be achieved through several routes, with the most common involving the reaction of p-toluidine with sulfur, followed by sulfonation. A patented method highlights a high-temperature and high-pressure approach to produce the intermediate, 2-(4-aminophenyl)-6-methyl-benzothiazole (dehydrothio-p-toluidine)[7]. Subsequent sulfonation yields the final product.

Synthesis Workflow

The general synthesis can be conceptualized as a two-stage process: the formation of the benzothiazole core followed by the introduction of the sulfonic acid group.

Caption: General synthesis workflow for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

Detailed Synthesis Protocol (Exemplary)

This protocol is a synthesized representation based on common chemical principles and information from patent literature[7][8]. Caution: This reaction involves high temperatures, high pressures, and corrosive materials. It should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Step 1: Synthesis of 2-(4-Aminophenyl)-6-methylbenzothiazole

-

Reactant Preparation: In a high-pressure reactor, combine p-toluidine and sulfur. The molar ratio of p-toluidine to sulfur can be optimized, with ratios between 5 to 15 moles of p-toluidine to 4 gram-atoms of sulfur being reported[3].

-

Reaction Conditions: Heat the mixture to a temperature in the range of 300°C to 450°C under a pressure of at least 28 atmospheres[3]. The reaction time is typically short, on the order of minutes.

-

Work-up and Purification: After the reaction is complete, cool the reactor and vent any excess pressure. The crude product can be purified by distillation to remove unreacted p-toluidine and byproducts, yielding 2-(4-aminophenyl)-6-methylbenzothiazole.

Step 2: Sulfonation

-

Reactant Preparation: Dissolve the 2-(4-aminophenyl)-6-methylbenzothiazole intermediate in a suitable solvent.

-

Sulfonation Reaction: Add a sulfonating agent, such as oleum or concentrated sulfuric acid, to the solution while maintaining a controlled temperature, typically between 0°C and 10°C[8]. The choice of sulfonating agent and reaction temperature can influence the yield and purity of the final product[1].

-

Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched, often by adding it to ice water. The precipitated solid is then collected by filtration, washed, and dried to yield 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

Applications in Research and Development

This benzothiazole derivative has found utility in several scientific and industrial domains due to its unique chemical structure and properties.

Dye Intermediate

Historically and currently, a primary application of this compound is as an intermediate in the synthesis of azo dyes[4]. The primary amine group on the phenyl ring can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored dyes for textiles, paper, and leather[4].

Caption: General reaction scheme for the synthesis of azo dyes.

Fluorescent Probe in Cellular Imaging

The extended conjugated system of the benzothiazole core imparts fluorescent properties to the molecule, making it a valuable tool in biological imaging. It has been used as a fluorochrome for staining and visualizing various cellular and subcellular structures[4].

Protocol for Staining Bacterial Spores:

This protocol is adapted from studies demonstrating the use of benzothiazole derivatives for bacterial spore analysis[9][10].

-

Spore Preparation: Prepare a suspension of bacterial spores in an appropriate buffer (e.g., phosphate-buffered saline).

-

Staining Solution: Prepare a working solution of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in a suitable solvent, such as DMSO, and then dilute to the final concentration in buffer.

-

Staining Procedure: Add the staining solution to the spore suspension and incubate for a specified period (e.g., 15-30 minutes) at room temperature, protected from light.

-

Washing: Centrifuge the stained spores to pellet them and remove the supernatant. Wash the pellet with fresh buffer to remove excess stain. Repeat this step two to three times.

-

Microscopy: Resuspend the washed spores in buffer and mount them on a microscope slide. Observe the stained spores using a fluorescence microscope with appropriate excitation and emission filters (excitation is in the violet/blue range, with emission around 550 nm)[4].

Potential Therapeutic Applications

Antimicrobial Activity:

Derivatives of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid have demonstrated antimicrobial properties against a range of pathogens[3][11]. The mechanism is thought to involve the inhibition of essential microbial enzymes[3].

| Pathogen | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 50 µg/mL[1] |

| Escherichia coli | 75 µg/mL[1] |

Anticancer Properties:

The benzothiazole scaffold is of significant interest in oncology research. Studies have shown that 2-(4-aminophenyl)benzothiazoles can exhibit potent and selective antitumor activity, particularly against breast and ovarian cancer cell lines[1]. The proposed mechanism of action involves the metabolic activation of the compound by cytochrome P450 enzymes, specifically CYP1A1, within cancer cells. This biotransformation can lead to the formation of reactive metabolites that induce cellular damage and apoptosis[3][12].

Caption: Proposed mechanism of anticancer activity for 2-(4-aminophenyl)benzothiazole derivatives.

Safety and Handling

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid should be handled with care in a laboratory setting. It is typically a powder and may be harmful if inhaled, ingested, or absorbed through the skin[4]. It can cause irritation to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid creating dust.

-

Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[3].

-

Protect from light and moisture.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal:

Dispose of this chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Conclusion

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a multifaceted compound with a rich history and a promising future in various scientific fields. Its utility as a dye intermediate is well-established, while its applications as a fluorescent probe and a scaffold for therapeutic agents continue to be areas of active research. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and beyond.

References

- Google Patents. (2015). CN105017797A - Water-soluble benzothiazole dye synthesis method.

-

MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-. Retrieved from [Link]

-

PubMed. (1998). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). Retrieved from [Link]

- Google Patents. (1974). US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.

-

Frontiers. (2023). Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

-